molecular formula C12H13ClN2O4 B2838532 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 91721-50-5

5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2838532
CAS No.: 91721-50-5
M. Wt: 284.7
InChI Key: XAMYNUKAAHNQJK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 2. This compound is of significant interest due to the biological activities associated with 1,2,4-oxadiazoles, including antitumor, antimicrobial, and antiparasitic properties . The trimethoxyphenyl moiety is known to enhance binding affinity to biological targets, while the chloromethyl group may contribute to alkylation-mediated cytotoxicity .

Properties

IUPAC Name

5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c1-16-8-4-7(5-9(17-2)11(8)18-3)12-14-10(6-13)19-15-12/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMYNUKAAHNQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3,4,5-trimethoxybenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed:

  • Substituted derivatives with various functional groups replacing the chloromethyl group.
  • Oxidized or reduced forms of the original compound, depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research has indicated that oxadiazole derivatives can exhibit significant anticancer properties. For example, compounds similar to 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that modifications in the oxadiazole ring can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Properties :
The compound has also been investigated for its antimicrobial effects. Its structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs) :
The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to act as a charge transport material can enhance the efficiency and brightness of OLEDs. Research indicates that incorporating such oxadiazole derivatives into OLEDs can improve their performance metrics significantly .

Polymer Chemistry :
this compound can serve as a building block for synthesizing novel polymers with specific thermal and mechanical properties. These polymers are being explored for applications in coatings and adhesives due to their enhanced stability and durability .

Agricultural Chemistry Applications

Pesticide Development :
The compound's ability to disrupt biological processes in pests makes it a potential candidate for developing new pesticides. Studies have shown that oxadiazole derivatives can effectively target specific pathways in insect physiology, leading to their demise without significantly affecting non-target organisms .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Significant cytotoxic effects on cancer cell lines with modified oxadiazole derivatives.
OLED Technology Enhanced efficiency and brightness in OLED applications using oxadiazole-based materials.
Antimicrobial Properties Effective against various bacterial strains; potential for new antibiotic development.
Pesticide Development Targeted pest control with minimal impact on non-target species; promising results in field trials.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its interaction with molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. The trimethoxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Reported Activities
Compound Name Substituents Biological Activity Key Findings Reference
5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole 3,4,5-trimethoxyphenyl; chloromethyl Antitumor (predicted) Structural similarity to active derivatives in MDA-MB-231 and MCF-7 assays
3-(3,4,5-Trimethoxyphenyl)-5-[2-(3-methoxyphenyl)vinyl]-1,2,4-oxadiazole (Compound 22) Vinyl-linked 3-methoxyphenyl Antitrypanosomal, antileukemia IC₅₀ = 2.1 µM against T. brucei; synergizes with doxorubicin
3-(p-Nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole p-Nitrophenyl; 3,4,5-trimethoxyphenyl Antiparasitic Intermediate for isothiocyanate derivatives targeting parasites
5-(Substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole (Compound 19b) Trimethoxyphenyl-linked oxadiazole Antitumor IC₅₀ = 4.8 µM against MCF-7
2-Chloromethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole Chloromethyl; 3,4,5-trimethoxyphenyl N/A (structural analog) Commercial availability (CAS: 50677-29-7) suggests research utility

Impact of Substituents on Activity

  • Trimethoxyphenyl Group : Derivatives with this substituent consistently show enhanced antitumor and antiparasitic activities. The methoxy groups improve lipophilicity and hydrogen-bonding capacity, critical for target engagement .
  • This mechanism is distinct from non-alkylating analogs like vinyl- or nitro-substituted derivatives .
  • Heterocycle Variations : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole reduces activity in some cases. For example, 1,3,4-thiadiazoles show moderate cytotoxicity compared to oxadiazoles .

Pharmacological Profiles

  • Antitumor Activity : The trimethoxyphenyl moiety is associated with tubulin polymerization inhibition, a mechanism observed in combretastatin analogs. Chloromethyl derivatives may additionally disrupt redox balance via glutathione depletion .
  • aureus and E. coli .
  • Antiparasitic Utility : Structural analogs like 3-(p-nitrophenyl)-5-(trimethoxyphenyl)-1,2,4-oxadiazole are precursors to isothiocyanates, which inhibit parasite proteases .

Biological Activity

5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole class of heterocyclic compounds. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The specific structure of this compound includes a chloromethyl group and a trimethoxyphenyl substituent, which are crucial for its biological activity.

  • Molecular Formula : C₁₂H₁₃ClN₂O₄
  • Molecular Weight : 284.69 g/mol
  • CAS Number : 91721-50-5
  • Melting Point : 91-92 °C

The biological activity of this compound is primarily attributed to its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to engage in nucleophilic substitution reactions with various biological targets such as proteins and enzymes. The trimethoxyphenyl group enhances its binding affinity and specificity towards these targets .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives, including this compound.

Case Studies and Research Findings

  • Cytotoxic Activity :
    • In vitro studies demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound showed IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
    • A specific derivative displayed an IC₅₀ value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (IC₅₀ = 10.38 µM), indicating its potential as an effective anticancer agent .
  • Mechanisms of Action :
    • Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells in a dose-dependent manner. The activation of apoptotic pathways was confirmed by increased levels of p53 and cleaved caspase-3 in treated cells .

Comparative Analysis with Other Compounds

Compound NameIC₅₀ (µM)Cell LineNotes
This compound15.63MCF-7Comparable to Tamoxifen
DoxorubicinVariesVariousStandard chemotherapy agent
Novel Oxadiazole Derivative0.12–2.78MCF-7Higher potency than doxorubicin

Other Biological Activities

Beyond anticancer effects, oxadiazoles are noted for their diverse pharmacological activities including:

  • Antitubercular Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis.
  • Inhibition of Enzymes : Certain studies indicate that oxadiazoles can inhibit human carbonic anhydrases selectively at low concentrations .

Q & A

Q. What are the most reliable synthetic routes for 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cycloaddition or condensation reactions. A common approach involves reacting 3,4,5-trimethoxybenzoyl chloride with chloromethyl-substituted precursors under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile). Key steps include:

  • Cyclocondensation : Use of POCl₃ or PCl₅ as catalysts to facilitate oxadiazole ring formation .
  • Monitoring : Reaction progress tracked via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the chloromethyl group (δ 4.6–4.8 ppm for CH₂Cl) and trimethoxyphenyl protons (δ 3.8–3.9 ppm for OCH₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 336.05 for C₁₃H₁₃ClN₂O₄) .
  • X-ray Crystallography : Resolves steric effects of the trimethoxyphenyl group and chloromethyl orientation .

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) at 10–100 µM concentrations in vitro .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL .

Advanced Research Questions

Q. How does substituent variation on the oxadiazole ring influence bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

SubstituentBioactivity TrendKey Reference
Chloromethyl Enhances lipophilicity and target binding .
3,4,5-Trimethoxyphenyl Improves anticancer activity via tubulin inhibition .
Nitro or CF₃ groups Increases antibacterial potency but reduces solubility .

Q. What strategies stabilize this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Assess degradation kinetics in buffers (pH 1–10) via HPLC. The compound is stable at pH 6–8 but hydrolyzes rapidly in acidic media (t₁/₂ < 2 h at pH 1) .
  • Plasma Stability : Incubate with human plasma (37°C, 24 h); <10% degradation observed, suggesting suitability for in vivo studies .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the oxadiazole ring .

Q. How can computational modeling predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). The trimethoxyphenyl group occupies the hydrophobic pocket, while chloromethyl forms halogen bonds .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 metabolism .

Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Dose-Response Validation : Replicate in vitro assays with stricter controls (e.g., serum-free media) to rule out false positives .
  • Metabolite Profiling : Use LC-MS to identify active metabolites in murine plasma post-administration .
  • PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with tumor reduction in xenograft models .

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